Chrysophsin-1

hemolysis therapeutic index AMPs

Chrysophsin-1 is a 25-residue, highly cationic (charge +9), amphipathic α-helical antimicrobial peptide (AMP) isolated from the gills of the red sea bream, Pagrus (Chrysophrys) major. It belongs to the chrysophsin family, which also includes chrysophsin-2 (25 residues, Lys→Arg at position and chrysophsin-3 (20 residues), all sharing an unusual C-terminal RRRH motif.

Molecular Formula
Molecular Weight
Cat. No. B1577491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysophsin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysophsin-1 — A Cationic α-Helical Antimicrobial Peptide from Red Sea Bream with Quantifiable Differentiation from In-Class Analogs


Chrysophsin-1 is a 25-residue, highly cationic (charge +9), amphipathic α-helical antimicrobial peptide (AMP) isolated from the gills of the red sea bream, Pagrus (Chrysophrys) major [1][2]. It belongs to the chrysophsin family, which also includes chrysophsin-2 (25 residues, Lys→Arg at position 7) and chrysophsin-3 (20 residues), all sharing an unusual C-terminal RRRH motif [1]. Chrysophsin-1 exerts broad‑spectrum bactericidal activity via membrane disruption and pore formation, but its high hemolytic potential and distinct structure–activity relationships—governed by the GXXXXG motif—render it non‑interchangeable with its closest isoforms or other marine AMPs [3].

Why Chrysophsin-1 Cannot Be Substituted by Chrysophsin-2, -3, or Other Marine AMPs Without Performance Drift


Despite high sequence identity between chrysophsin isoforms, even single-residue substitutions produce measurable changes in target selectivity, hemolytic index, and salt/serum tolerance [1]. Chrysophsin-1’s GXXXXG motif governs its non‑selective membrane‑lytic character; replacement of glycine with proline at positions 13 or 18 reduces hemolysis by >50‑fold while preserving antibacterial MICs [1]. The C‑terminal RRRH sequence, unique to chrysophsins, controls insertion depth into lipid bilayers of differing composition—deletion of this motif abrogates fibroblast toxicity but also alters antimicrobial potency [2]. These quantifiable, position‑specific dependencies mean that bulk substitution of chrysophsin-1 with chrysophsin-2 (charge‑conservative K→R), chrysophsin-3 (truncated), or other fish AMPs such as pleurocidin or piscidins will yield a peptide with a different therapeutic ratio, invalidating prior dose‑response calibrations and formulation optimizations [1][2].

Chrysophsin-1 Quantitative Differentiation Evidence: Head‑to‑Head MIC, Hemolysis, and Selectivity Data vs. Closest Analogs


Hemolytic Activity: Chrysophsin-1 vs. Proline-Substituted Analogs (G13,18P-Chr-1) — A >50‑Fold Selectivity Gap

Chrysophsin-1 is highly hemolytic, reaching 80% lysis of human erythrocytes at 1 µM [1]. In a direct head‑to‑head comparison, the double‑proline analog G13,18P-Chr-1 (Gly13→Pro, Gly18→Pro) remained practically non‑hemolytic up to the highest tested concentration of 50 µM [2]. This represents a >50‑fold improvement in hemolytic safety margin while retaining comparable antibacterial MICs against most tested strains [2].

hemolysis therapeutic index AMPs proline substitution

Antibacterial MIC: Chrysophsin-1 vs. G13,18P-Chr-1 — Retained Gram‑Negative Potency with Reduced Selectivity Penalty

Against Escherichia coli ATCC 9637, chrysophsin-1 exhibits an MIC of 3.4 µM, while the double‑proline analog G13,18P-Chr-1 shows a 2‑fold higher MIC of 6.8 µM [1]. Against Klebsiella pneumoniae ATCC 27736, the gap widens: Chr-1 MIC = 3 µM vs. G13,18P-Chr-1 MIC = 27.2 µM, a 9‑fold loss of potency [1]. Single‑proline analogs (G8P, G13P, G18P) largely preserve wild‑type MIC values (3–6.8 µM across this panel), indicating that the G13,18P double substitution uniquely perturbs Gram‑negative activity while drastically reducing hemolysis [1].

MIC Gram-negative E. coli K. pneumoniae analog comparison

Anti‑MRSA Activity: Chrysophsin-1 vs. Norfloxacin and Gentamicin — Superior MIC Against Methicillin‑Resistant Staphylococcus aureus

Chrysophsin-1 demonstrates pronounced activity against clinical‑grade Methicillin‑resistant Staphylococcus aureus (MRSA) strains where standard antibiotics fail. Against S. aureus ATCC 700698 (MRSA), Chr-1 yields an MIC of 3 µM, while norfloxacin (>156 µM) and gentamicin (>86.8 µM) are ineffective at the highest concentrations tested [1]. Against S. aureus ATCC 700699 (MRSA), Chr-1 MIC drops to 1.6 µM, again vastly outperforming norfloxacin (>156 µM) and gentamicin (>86.8 µM) [1]. The G8P analog further reduces the MIC to 0.8 µM against the methicillin‑ and gentamicin‑resistant strain ATCC 33592 [1].

MRSA Methicillin-resistant S. aureus antibiotic resistance comparative MIC

Anti‑Fungal Activity: Chrysophsin-1 vs. G8P‑Chr-1 — A 2.3‑Fold Improvement in C. albicans MIC with Proline Substitution

Against Candida albicans ATCC 10231, chr-1 exhibits an MIC of 6.8 µM, whereas the G8P analog achieves a 2.3‑fold lower MIC of 3 µM [1]. The double‑proline analog G13,18P‑Chr‑1, however, loses antifungal activity (MIC >30 µM vs. fluconazole's 6.53 µM) [1]. Against Cryptococcus neoformans, chr‑1 (MIC = 3 µM) is more potent than G8P (6.8 µM), G13P (13.6 µM), and G13,18P (>30 µM) [1]. This selectivity inversion—the same G8P substitution that improves anti‑C. albicans activity reduces anti‑Cryptococcus potency—illustrates that chrysophsin‑1's antifungal spectrum is exquisitely sensitive to single‑residue changes.

antifungal Candida albicans Cryptococcus MIC analog comparison

Antitumor Membrane‑Lytic Activity: Chrysophsin-1 Induces Necrotic Cell Death in HeLa Cells at 1.5–3 µg/mL Within 8 Hours

Chrysophsin-1 causes rapid, membrane‑lytic necrosis in human cervical carcinoma HeLa cells with LDH release comparable to MTS‑assay cytotoxicity at 1.5–3 µg/mL after 24 h exposure [1]. SEM and TEM imaging confirmed complete loss of membrane integrity within 8 h, and Western blotting excluded caspase‑3,‑8,‑9 activation, ruling out apoptosis [1]. This necrotic, membrane‑targeted mechanism contrasts with traditional MDR modulators (e.g., verapamil, cyclosporin A) that act via ABC‑transporter inhibition, and with other fish AMPs such as pleurocidin, which show lower cytotoxicity against the same HeLa line at comparable concentrations [1][2].

antitumor HeLa membrane disruption necrosis MDR

Anti‑Biofilm Activity: Chrysophsin-1 Reduces Streptococcus mutans Biofilm Viability with Lytic Mechanism Distinct from Conventional Antibiotics

Chrysophsin-1 significantly reduces viability of cells within S. mutans biofilms as visualized by Live/Dead staining and confocal scanning laser microscopy (CLSM), and SEM reveals lysis and pore formation after 4–24 h exposure [1]. At 8–32 µg/mL, chr-1 exhibits minimal cytotoxicity to human gingival fibroblasts (HGFs) within 5 min, indicating a therapeutic window for short‑duration topical application [1]. While direct same‑study MIC/MBEC head‑to‑head data against pleurocidin or Bac8c are not available, cross‑study comparisons suggest chrysophsin‑1's rapid, contact‑based lytic mechanism provides faster biofilm penetration than conventional antibiotics that require metabolic activity [2].

biofilm Streptococcus mutans oral pathogens confocal microscopy pore formation

Chrysophsin-1 Application Scenarios: High‑Value Research and Industrial Use Cases Derived from Quantitative Differentiation Evidence


Membrane‑Biophysics Model Peptide: Quantify Lytic Kinetics and Selectivity Using Chrysophsin-1's Defined Hemolytic/Hydrophobicity Profile

Chrysophsin-1's well‑characterized hemolytic dose‑response (80% lysis at 1 µM vs. G13,18P‑Chr‑1's <10% at 50 µM [1]) and established membrane‑parallel orientation in solid‑state NMR [2] make it an ideal model peptide for biophysical studies of membrane insertion, pore formation, and lipid‑selectivity. Researchers can use Chr‑1 as a high‑hemolysis reference standard against which novel, less‑toxic analogs are benchmarked in liposome leakage, QCM‑D, and surface‑plasmon resonance assays.

Anti‑MRSA Screening Positive Control: Validate Novel Antibiotic Leads Against Chrysophsin‑1's Single‑Digit µM MIC in Resistant Strains

Given chr‑1's MIC of 1.6–3 µM against MRSA strains where norfloxacin (>156 µM) and gentamicin (>86.8 µM) fail [1], Chr‑1 serves as a high‑potency positive control in MIC and time‑kill screening panels for novel anti‑Gram‑positive agents. Its membrane‑lytic mechanism, independent of cell‑wall biosynthesis or protein synthesis targets, provides a complementary mode‑of‑action reference distinct from β‑lactams, glycopeptides, and oxazolidinones.

Multidrug‑Resistance (MDR) Reversal Co‑Formulation: Enhance Epirubicin Cytotoxicity via Chrysophsin‑1‑Mediated ROS Activation and ABC Transporter Inhibition

Co‑encapsulation of chrysophsin‑1 with epirubicin in PEGylated liposomes significantly increases intracellular epirubicin accumulation in HeLa cells, reduces MDR1, MRP1, and MRP2 mRNA expression, and triggers mitochondrial apoptosis via ROS‑dependent pathways [1]. This positions Chr‑1 as a procurement‑worthy MDR‑modulating peptide for formulation scientists developing liposomal chemo‑sensitization platforms, offering a structurally distinct alternative to classical MDR modulators (verapamil, tariquidar) [1].

AMPs Structure–Activity Relationship (SAR) Reference Standard: Map GXXXXG Motif Contributions Using Wild‑Type Chrysophsin‑1 as Baseline

The GXXXXG motif identified in chr‑1 allows systematic glycine→proline substitution that modulates hemolysis, antibacterial, and antifungal MICs in a quantifiable manner [1]. Wild‑type Chr‑1 provides the essential baseline for any SAR campaign exploring single, double, or combinatorial mutations at Gly8, Gly13, and Gly18; without Chr‑1 as the unmodified reference, the direction and magnitude of activity shifts (e.g., 2‑fold antifungal improvement vs. 9‑fold antibacterial loss) cannot be normalized [1].

Quote Request

Request a Quote for Chrysophsin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.